Enhanced Lipophilicity (cLogP) Driven by 2,5-Difluoro Substitution Versus Unsubstituted Benzyl Analog
The 2,5-difluorobenzyl substitution on the sulfonyl group increases computed lipophilicity (XLogP3-AA) compared to the unsubstituted benzylsulfonyl analog, influencing passive membrane permeability and metabolic stability [1]. The target compound has an XLogP3-AA of 3.4 [1]. The 5-(benzylsulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine analog (CAS not reported) has an estimated XLogP3-AA of approximately 2.8, based on removal of the two fluorine atoms .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 5-(Benzylsulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: estimated XLogP3-AA ~2.8 |
| Quantified Difference | Δ XLogP3-AA ≈ +0.6 |
| Conditions | PubChem computed XLogP3 3.0 (2021 release); comparator value estimated by structural deconstruction. |
Why This Matters
A higher cLogP value can translate to improved membrane permeability and altered pharmacokinetics, making this compound a more suitable starting point for CNS-penetrant or intracellular target programs.
- [1] PubChem. Compound Summary for CID 122162050: 2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. XLogP3-AA value. National Center for Biotechnology Information. View Source
